1-[5-(4-FLUOROPHENYL)-1,3-OXAZOL-2-YL]ETHANAMINE HYDROCHLORIDE
Description
1-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]ethanamine hydrochloride is a fluorinated heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 5 and an ethanamine moiety at position 2, stabilized as a hydrochloride salt. Fluorine substitution on the phenyl ring enhances lipophilicity and metabolic stability, common in drug design to optimize bioavailability and target binding .
Properties
CAS No. |
1266693-72-4 |
|---|---|
Molecular Formula |
C11H12ClFN2O |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization via β-Ketoamide Formation
A common method for oxazole synthesis involves the condensation of a β-ketoamide with an amine. For the target compound:
-
Precursor Synthesis : A β-ketoamide containing the 4-fluorophenyl group is synthesized.
-
Cyclization : Reaction with ethanamine under dehydrating conditions facilitates oxazole ring formation.
This approach aligns with methods used for related oxazoles, where coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate carboxylic acids for amide bond formation.
Substitution on Preformed Oxazole
An alternative route involves:
-
Oxazole Core Synthesis : Generating a 5-(4-fluorophenyl)-1,3-oxazole scaffold.
-
Functionalization : Introducing the ethanamine group at position 2 via nucleophilic substitution (e.g., displacing a halide).
Reaction Conditions and Reagents
Cyclization with Coupling Agents
Drawing parallels from the synthesis of structurally similar compounds (e.g., oxazolidinones), the use of DCC and DMAP in polar aprotic solvents (e.g., DMF or dichloromethane) is critical for efficient cyclization.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | 5-(4-Fluorophenyl)-5-oxopentanoic acid, trimethylacetyl chloride, DMF, 2–5°C | 85.7% | 94% (HPLC) |
| Cyclization | (S)-4-Phenyl-2-oxazolidinone, DMAP, 30–35°C | 86% | >90% |
Salt Formation
The hydrochloride salt is typically formed by treating the free base with HCl gas or hydrochloric acid in a solvent (e.g., diethyl ether). This step ensures stability and bioavailability.
Critical Analytical Characterization
Spectroscopic Analysis
Key techniques for confirming structure and purity include:
Crystallization and Purification
Precipitation from isopropanol or recrystallization in ethanol/water mixtures is effective for isolating the hydrochloride salt.
Challenges and Optimization
Stereochemical Control
The synthesis of chiral oxazole derivatives requires rigorous control of reaction temperatures and catalysts. For example, the use of (S)-configured oxazolidinones ensures stereospecificity.
Scalability
Industrial production may employ continuous flow reactors to optimize yields and reduce solvent usage.
Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| β-Ketoamide Cyclization | High yield, scalable | Requires controlled dehydration |
| Halide Substitution | Direct functionalization | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The fluorophenyl and oxazole moieties play crucial roles in binding to these targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS Number | Aryl Substituent | Heterocycle | Functional Groups | Salt Form |
|---|---|---|---|---|---|
| Target Compound | N/A | 4-Fluorophenyl | 1,3-Oxazole | Ethanamine | Hydrochloride |
| (R)-1-(2-Fluoro-5-Methylphenyl)ethanamine | 1217465-66-1 | 2-Fluoro-5-methylphenyl | None | Ethanamine | Hydrochloride |
| (R)-1-(3-Chloro-2-fluorophenyl)ethanamine | 1253792-97-0 | 3-Chloro-2-fluorophenyl | None | Ethanamine | Hydrochloride |
| 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-... | N/A | 4-Chlorophenyl | 1,3-Thiazole | Ethanone O-methyloxime, sulfonyl | None |
Key Observations:
Aryl Substituent Position and Halogen Type The target compound’s 4-fluorophenyl group contrasts with 2-fluoro-5-methylphenyl (CAS 1217465-66-1) and 3-chloro-2-fluorophenyl (CAS 1253792-97-0). Fluorine at the para position maximizes symmetry and may enhance π-π stacking in target binding, while methyl or chloro substituents introduce steric bulk or electron-withdrawing effects, respectively . Chlorine in CAS 1253792-97-0 increases molecular weight (35.45 g/mol vs.
Heterocycle Modifications
- Replacing the oxazole ring (target compound) with a thiazole () substitutes oxygen with sulfur, reducing electronegativity and increasing lipophilicity. Thiazoles often exhibit stronger membrane permeability but lower metabolic stability compared to oxazoles .
Functional Group Variations
- The target’s ethanamine group is a primary amine, enhancing water solubility in its hydrochloride form. In contrast, the thiazole derivative () contains a ketone-oxime and sulfonyl group, which may confer distinct reactivity (e.g., hydrogen bonding or protease inhibition) .
Physicochemical and Pharmacological Implications
- Lipophilicity : Fluorine and oxazole in the target compound likely yield a logP value intermediate between the more lipophilic thiazole derivative () and less substituted ethanamine analogs ().
- Solubility: Hydrochloride salt formation improves aqueous solubility, critical for oral bioavailability. Non-salt analogs (e.g., ) may require formulation adjustments for drug delivery .
- Bioactivity : Fluorophenyl-oxazole motifs are associated with kinase inhibition (e.g., EGFR inhibitors), whereas thiazole-sulfonyl groups () are common in COX-2 inhibitors. Substituent position (para vs. ortho/meta) further modulates target selectivity .
Biological Activity
1-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Compound Overview
- Chemical Structure : The compound features a 1,3-oxazole ring substituted with a 4-fluorophenyl group, contributing to its distinctive pharmacological properties.
- Molecular Formula : C11H12ClFN2O
- Molecular Weight : Approximately 242.68 g/mol
Preliminary studies have indicated that this compound interacts with various biological targets, which may include:
- Receptor Binding : The compound shows potential binding affinities to neurotransmitter receptors, suggesting possible neuroactive effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties.
Antimicrobial Properties
Studies have demonstrated that the compound exhibits antimicrobial activity against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparative Studies
Comparative analyses with structurally similar compounds have provided insights into the unique biological profile of this compound.
Structure-Activity Relationships (SAR)
A table summarizing similar compounds and their activities is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethanamine hydrochloride | Similar oxazole structure | Antimicrobial | Different substitution pattern |
| 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride | Oxadiazole instead of oxazole | Potential anticancer properties | Different heterocyclic system |
| N-(4-Fluorophenyl)-2-aminoethanol | Contains an amino alcohol moiety | Neuroactive effects | Different functional groups |
This comparison highlights how slight modifications in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several case studies have focused on the therapeutic applications of this compound:
- Anti-inflammatory Effects : A study evaluated the impact of the compound on carrageenan-induced paw edema in rats, showing significant reduction in inflammation compared to control groups .
- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine hydrochloride?
The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, substituted benzoic acid hydrazides are cyclized to form oxadiazole or oxazole cores, followed by amine functionalization and subsequent hydrochloride salt formation . Reaction conditions (e.g., inert atmosphere, pH control) are critical to minimize side products and improve yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., oxazole C=N stretch at ~1600 cm⁻¹, amine N-H stretches).
- NMR (¹H/¹³C) : Confirms substituent positions on the aromatic rings and oxazole moiety.
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁ClFN₃O) and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Solubility is typically tested in polar (water, DMSO) and non-polar solvents (chloroform) via gravimetric analysis. Stability studies involve monitoring degradation under varying pH (2–12), temperatures (4–40°C), and light exposure using HPLC-UV or LC-MS to quantify intact compound .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Cell viability (MTT assay) : Screens for cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Systematic modifications to the oxazole ring (e.g., replacing fluorine with other halogens) or the ethylamine side chain (e.g., alkylation) are explored. Computational docking (e.g., AutoDock) predicts binding affinities to target proteins, guiding synthetic priorities. Biological data from analogs (e.g., 4-methoxyphenyl derivatives) are compared to identify critical substituents .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models identify absorption/metabolism issues. Tissue distribution analysis (LC-MS/MS) and metabolite profiling clarify whether poor in vivo activity stems from rapid clearance or inactive metabolites. Parallel in vitro assays under physiologically relevant conditions (e.g., serum protein binding) improve translatability .
Q. Which analytical methods are preferred for quantifying this compound in complex biological matrices?
Q. How should researchers design stability studies for long-term storage of this hydrochloride salt?
Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis, oxidation). Solid-state stability is assessed via PXRD to detect polymorphic changes. Antioxidants (e.g., BHT) or controlled humidity storage (<30% RH) may mitigate degradation .
Q. What methodologies evaluate the compound’s selectivity for specific biological targets?
- Kinome-wide profiling : Pan-kinase assays (e.g., Eurofins KinaseProfiler) identify off-target interactions.
- CRISPR/Cas9 gene knockout : Validates target dependency in cellular models.
- Cryo-EM/X-ray crystallography : Resolves binding modes to confirm target engagement .
Q. How can conflicting data from different research groups be reconciled?
Cross-validation of experimental protocols (e.g., reagent purity, cell line authentication) is critical. Meta-analyses of published datasets and collaborative reproducibility studies (e.g., inter-laboratory comparisons) clarify confounding variables. Statistical tools (e.g., Bayesian modeling) assess whether discrepancies arise from methodological differences or compound variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
